3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
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Overview
Description
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is a halogenated cycloalkene with a unique structure characterized by the presence of chlorine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene. The process begins with the fluorination of cyclohexa-1,4-diene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where cyclohexa-1,4-diene is subjected to sequential fluorination and chlorination in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.
Major Products
Substitution: Products include various substituted cyclohexadienes.
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated cyclohexanes.
Scientific Research Applications
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,2,3,4,5,5-hexafluorocyclohexa-1,4-diene
- 3-Bromo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
- 3-Iodo-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene
Uniqueness
3-Chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties
Properties
CAS No. |
90095-66-2 |
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Molecular Formula |
C6HClF6 |
Molecular Weight |
222.51 g/mol |
IUPAC Name |
3-chloro-1,2,3,4,6,6-hexafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6HClF6/c7-6(13)2(8)1-5(11,12)3(9)4(6)10/h1H |
InChI Key |
PNSCBIYHUVEAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=C(C1(F)F)F)F)(F)Cl)F |
Origin of Product |
United States |
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